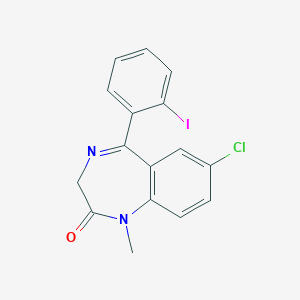

2'-Iododiazepam

Übersicht

Beschreibung

2'-Iododiazepam, also known as Iodoetomidate, is a synthetic compound that belongs to the class of benzodiazepines. It is a derivative of etomidate, which is a general anesthetic drug. 2'-Iododiazepam is mainly used in scientific research for its ability to bind to the GABA-A receptor and modulate its activity.

Wirkmechanismus

2'-Iododiazepam binds to the GABA-A receptor and enhances its activity. The GABA-A receptor is a ligand-gated ion channel that regulates the flow of chloride ions into neurons. When benzodiazepines bind to the receptor, they increase the frequency of chloride ion channel opening, leading to an increase in inhibitory neurotransmission. This results in a sedative and anxiolytic effect.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 2'-Iododiazepam are similar to those of other benzodiazepines. It has sedative, anxiolytic, and anticonvulsant properties. It also has muscle relaxant properties and can induce amnesia. However, the effects of 2'-Iododiazepam are more potent and longer-lasting than other benzodiazepines.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 2'-Iododiazepam in lab experiments is its high potency and long duration of action. This makes it useful for studying the effects of benzodiazepines on the central nervous system. Additionally, its ability to bind to the GABA-A receptor with high affinity makes it a valuable tool for investigating the binding site of benzodiazepines on the receptor.

However, there are also limitations to using 2'-Iododiazepam in lab experiments. Its high potency and long duration of action can make it difficult to control the dose and duration of exposure. Additionally, its high affinity for the GABA-A receptor can make it difficult to distinguish between the effects of 2'-Iododiazepam and other benzodiazepines.

Zukünftige Richtungen

There are several future directions for research on 2'-Iododiazepam. One area of interest is the development of new benzodiazepines that have more selective binding to specific subtypes of the GABA-A receptor. This could lead to the development of more targeted and effective therapies for anxiety, insomnia, and other disorders.

Another area of interest is the development of new imaging techniques to visualize the binding of benzodiazepines to the GABA-A receptor in vivo. This could provide valuable insights into the mechanism of action of these drugs and their effects on the central nervous system.

Finally, there is a need for further research on the long-term effects of benzodiazepines on the brain and behavior. This could help to identify potential risks associated with long-term use of these drugs and inform the development of safer and more effective therapies.

Wissenschaftliche Forschungsanwendungen

2'-Iododiazepam is mainly used in scientific research as a tool to study the GABA-A receptor. It is commonly used to investigate the binding site of benzodiazepines on the receptor and to understand the mechanism of action of these drugs. Additionally, 2'-Iododiazepam is used to study the effects of benzodiazepines on the central nervous system and to explore potential therapeutic applications.

Eigenschaften

CAS-Nummer |

123847-23-4 |

|---|---|

Produktname |

2'-Iododiazepam |

Molekularformel |

C16H12ClIN2O |

Molekulargewicht |

410.63 g/mol |

IUPAC-Name |

7-chloro-5-(2-iodophenyl)-1-methyl-3H-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C16H12ClIN2O/c1-20-14-7-6-10(17)8-12(14)16(19-9-15(20)21)11-4-2-3-5-13(11)18/h2-8H,9H2,1H3 |

InChI-Schlüssel |

DCSDXUHSHHOMKX-UHFFFAOYSA-N |

SMILES |

CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3I |

Kanonische SMILES |

CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3I |

Andere CAS-Nummern |

123847-23-4 |

Synonyme |

2'-IDZ 2'-iododiazepam |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S-cis)-(+)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B44889.png)

![5H-Pyrido[3,2-b]indole](/img/structure/B44905.png)